3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DPP4 inhibitor and is known to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been found to modulate cellular processes, leading to various physiological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide in lab experiments is its well-documented synthesis method and known mechanism of action. This makes it a reliable and consistent compound to work with. However, one limitation of this compound is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are many future directions for research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of these diseases. Another area of interest is its potential as a treatment for cardiovascular disease. This compound has been shown to improve endothelial function, which plays a crucial role in the development of cardiovascular disease. Finally, there is potential for this compound to be used in combination with other drugs to improve their efficacy and reduce side effects.
In conclusion, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a promising compound for scientific research. Its well-documented synthesis method, known mechanism of action, and wide range of biochemical and physiological effects make it a reliable and consistent compound to work with. Further research is needed to explore its potential applications in the treatment of a variety of diseases.
Synthesemethoden
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide involves the reaction between 4-(trifluoromethoxy)benzaldehyde and 3,5-dimethyl-1H-pyrazole in the presence of a base. The resulting intermediate is then reacted with 3-chloropropionyl chloride to produce the final product. This synthesis method has been well-documented in scientific literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
The primary application of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is in the field of scientific research. This compound has been extensively studied for its potential as a DPP4 inhibitor, which is an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP4, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. This makes it a promising candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-9-13(10(2)21-20-9)7-8-14(22)19-11-3-5-12(6-4-11)23-15(16,17)18/h3-6H,7-8H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECSHZFWWOYIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.